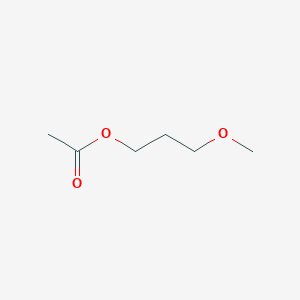

![molecular formula C23H21N3O5S B2838839 N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide CAS No. 922093-75-2](/img/structure/B2838839.png)

N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

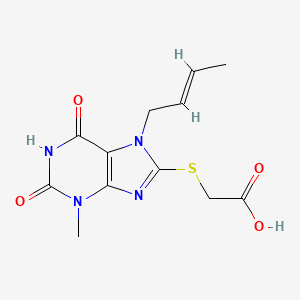

The compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of a seven-membered ring with one nitrogen atom and one sulfur atom as the only ring hetero atoms . The variables R1-R4, n, and L are defined in the patent .Molecular Structure Analysis

The molecular formula of the compound is C23H21N3O5S. It is a derivative of dibenzo[b,f][1,4]oxazepine .Chemical Reactions Analysis

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may interact with this receptor in the brain, potentially influencing dopamine signaling.Physical And Chemical Properties Analysis

The compound has a molecular weight of 451.5. Its melting point is 130-132°C, and its predicted boiling point is 528.2±50.0 °C . The density of the compound is 1.39 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis of novel benzothiazepines bearing a sulfonyl pharmacophore showcases the potential of such compounds in pharmaceutical chemistry, focusing on moderate yields and the cyclocondensation processes used in their formation (Karale et al., 2011).

- Research on quinazoline derivatives including sulfonamide groups has been conducted to explore their diuretic, antihypertensive, and anti-diabetic potentials, indicating the broad therapeutic applications of sulfonamide-containing compounds (Rahman et al., 2014).

- A study on the synthesis, characterization, and crystal structure of a specific thiourea compound further demonstrates the detailed chemical analysis required to understand the properties and potential applications of these molecules (Saeed et al., 2010).

Potential Therapeutic Applications

- The development of azole compounds incorporating a sulfonamide moiety as anticonvulsant agents shows the promise of these molecules in treating convulsion disorders, highlighting specific compounds that exhibited significant anticonvulsive effects (Farag et al., 2012).

- Studies on dibenzazepine-based carbonic anhydrase inhibitors reveal the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic zinc-binding group, suggesting applications in therapeutics targeting carbonic anhydrases (Sapegin et al., 2018).

- Research on sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight not only demonstrates the antibacterial activity of these compounds but also their potential in enhancing plant resistance against bacterial diseases, indicating applications beyond human medicine (Shi et al., 2015).

Eigenschaften

IUPAC Name |

N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S/c1-3-22(27)24-15-5-8-17(9-6-15)32(29,30)26-16-7-11-20-18(13-16)23(28)25-19-12-14(2)4-10-21(19)31-20/h4-13,26H,3H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWGLRGBUGWIIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

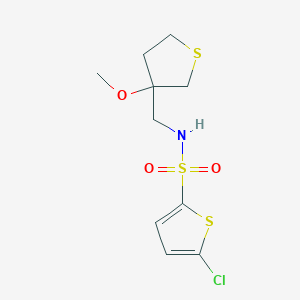

![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)

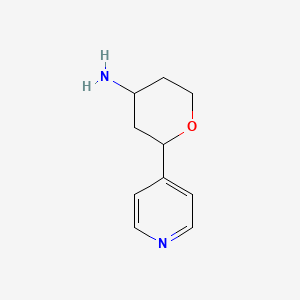

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)

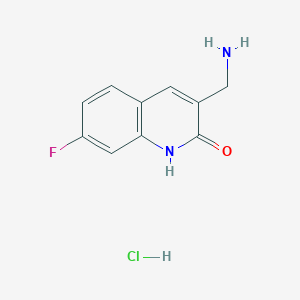

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)

![N-(4-methoxybenzyl)-2-(4-oxo-1-(p-tolyl)-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2838774.png)